
4-Propyl-2-(pyrrolidin-2-YL)cyclohexan-1-one
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
4-Propyl-2-(pyrrolidin-2-YL)cyclohexan-1-one is a compound that features a cyclohexanone ring substituted with a propyl group and a pyrrolidine ring
Preparation Methods
The synthesis of 4-Propyl-2-(pyrrolidin-2-YL)cyclohexan-1-one typically involves the construction of the cyclohexanone ring followed by the introduction of the propyl and pyrrolidine substituents. One common synthetic route includes the following steps:
Cyclohexanone Formation: Starting from a suitable precursor, cyclohexanone is synthesized through a series of reactions, including oxidation and cyclization.
Propyl Group Introduction: The propyl group is introduced via alkylation reactions using propyl halides under basic conditions.
Pyrrolidine Ring Formation: The pyrrolidine ring is formed through cyclization reactions involving amines and suitable carbonyl compounds.
Industrial production methods may involve similar steps but are optimized for large-scale synthesis, including the use of continuous flow reactors and efficient catalysts to enhance yield and purity.
Chemical Reactions Analysis
4-Propyl-2-(pyrrolidin-2-YL)cyclohexan-1-one undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents such as potassium permanganate or chromium trioxide, leading to the formation of corresponding ketones or carboxylic acids.
Reduction: Reduction reactions using agents like sodium borohydride or lithium aluminum hydride can convert the ketone group to an alcohol.
Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the pyrrolidine ring, using reagents such as alkyl halides or acyl chlorides.
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction typically produces alcohols.
Scientific Research Applications
4-Propyl-2-(pyrrolidin-2-YL)cyclohexan-1-one has several applications in scientific research:
Chemistry: It serves as a building block for the synthesis of more complex molecules and can be used in studies of reaction mechanisms and stereochemistry.
Biology: The compound’s structural features make it a candidate for studying biological interactions, including enzyme inhibition and receptor binding.
Industry: Used in the development of new materials and as an intermediate in the synthesis of fine chemicals and pharmaceuticals.
Mechanism of Action
The mechanism of action of 4-Propyl-2-(pyrrolidin-2-YL)cyclohexan-1-one involves its interaction with specific molecular targets, such as enzymes or receptors. The compound’s effects are mediated through binding to these targets, leading to changes in their activity or function. The exact pathways involved depend on the specific application and target of interest.
Comparison with Similar Compounds
4-Propyl-2-(pyrrolidin-2-YL)cyclohexan-1-one can be compared with other similar compounds, such as:
Pyrrolidine Derivatives: Compounds like pyrrolidine-2-one and pyrrolidine-2,5-diones share structural similarities but differ in their biological activity and applications.
Cyclohexanone Derivatives: Compounds with different substituents on the cyclohexanone ring, such as 4-(pyridin-2-yl)cyclohexan-1-one, exhibit distinct chemical and biological properties.
Properties
Molecular Formula |
C13H23NO |
|---|---|
Molecular Weight |
209.33 g/mol |
IUPAC Name |
4-propyl-2-pyrrolidin-2-ylcyclohexan-1-one |
InChI |
InChI=1S/C13H23NO/c1-2-4-10-6-7-13(15)11(9-10)12-5-3-8-14-12/h10-12,14H,2-9H2,1H3 |
InChI Key |
AKHXFINWKBATKC-UHFFFAOYSA-N |
Canonical SMILES |
CCCC1CCC(=O)C(C1)C2CCCN2 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


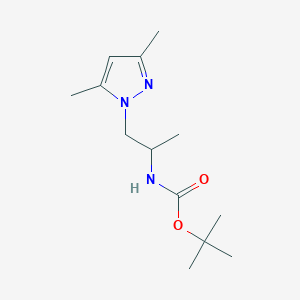
![2,3-Dihydro-4H-thieno[2,3-b]thiopyran-4-one 1,1-dioxide](/img/structure/B13056178.png)
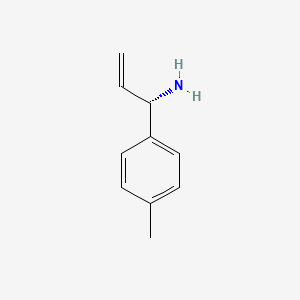
![(E)-{[5-chloro-1-methyl-3-(trifluoromethyl)-1H-pyrazol-4-yl]methylidene}aminobenzoate](/img/structure/B13056185.png)
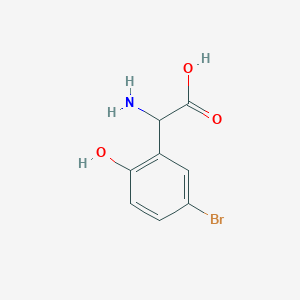
![1-(tetrahydro-2H-pyran-2-yl)-1H-pyrazolo[3,4-b]pyridin-4-amine](/img/structure/B13056190.png)
![2-(2-((4-Methoxybenzyl)amino)thieno[2,3-D]thiazol-5-YL)acetonitrile](/img/structure/B13056198.png)
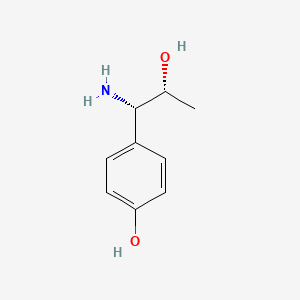
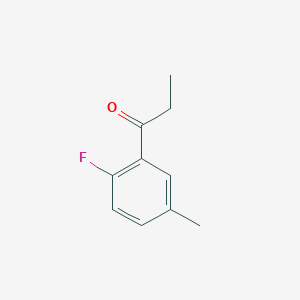

![6-Chloro-8-(ethylthio)imidazo[1,2-B]pyridazine-3-carbonitrile](/img/structure/B13056224.png)
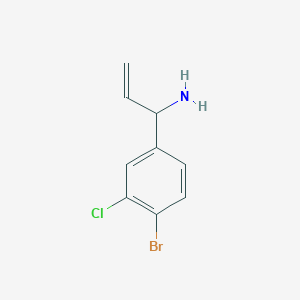
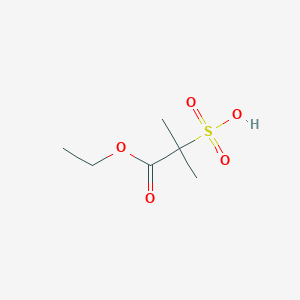
![1,1-Difluoro-6-azaspiro[3.4]octane](/img/structure/B13056261.png)
